molecular formula C25H25N3O4S B2784454 ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 920476-36-4

ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2784454
CAS No.: 920476-36-4
M. Wt: 463.55
InChI Key: QVGILBMPKGDNGC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This scaffold is substituted at position 2 with a 4-benzylbenzamido group, at position 3 with a carbamoyl moiety, and at position 6 with an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 2-[(4-benzylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-32-25(31)28-13-12-19-20(15-28)33-24(21(19)22(26)29)27-23(30)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H2,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGILBMPKGDNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

  • Molecular Formula : C25H25N3O4S
  • Molecular Weight : 463.55 g/mol
  • IUPAC Name : Ethyl 2-[(4-benzylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

Synthesis

The synthesis of this compound involves multiple steps including the formation of thienopyridine derivatives through cyclization reactions. The specific synthetic route and conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that derivatives of thienopyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that various substituted benzylthio derivatives showed notable antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

CompoundActivity AgainstIC50 (µg/mL)
8aE. coli10.5
8bS. aureus15.0
8cP. aeruginosa12.0

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that thienopyridine derivatives induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential . The mechanism involves an increase in reactive oxygen species (ROS) and changes in calcium ion concentrations within the cells.

Case Studies

  • HL-60 Cell Line Study : A study focusing on human promyelocytic leukemia HL-60 cells showed that the compound induced significant cytotoxic effects at concentrations around 23.5 µM, leading to increased apoptosis markers such as Bax expression and caspase-3 activation .
  • Antiviral Activity : Another study explored the antiviral properties of related compounds against SARS-CoV-2 and H5N1 viruses, indicating that certain derivatives exhibited promising inhibitory effects .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Antimicrobial Action : Disruption of bacterial cell walls or interference with metabolic pathways.
  • Antiviral Mechanisms : Inhibition of viral replication through interaction with viral proteins or host cell pathways.

Scientific Research Applications

The compound ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes thieno[2,3-c]pyridine and carbamoyl functionalities. The molecular formula is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 356.44 g/mol. The presence of the thieno ring system contributes to its unique biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-c]pyridine have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound induced apoptosis in human breast cancer cells by activating caspase pathways, showcasing the potential for this class of compounds in cancer therapeutics .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Research has shown that thieno derivatives possess inhibitory effects on both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table illustrates the effectiveness of this compound against common bacterial strains .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. Studies indicate that thieno derivatives can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Study:
In a preclinical model of Alzheimer's disease, a thieno derivative demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function . This highlights the potential for developing therapeutic agents targeting neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and related compounds from the evidence:

Compound Name Substituents (Position 2) Substituents (Position 3) Ester Group Biological Activity Yield Melting Point (°C) Reference
This compound (Target) 4-Benzylbenzamido Carbamoyl Ethyl Not reported N/A N/A N/A
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 3,4,5-Trimethoxyphenylamino Cyano Methyl Antitubulin agent 58% 180–181
tert-Butyl 2-(3-benzoylthioureido)-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate 3-Benzoylthioureido Carbamoyl tert-Butyl Not reported 83% Not reported
Methyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate 1,3-Benzothiazole-2-amido Carbamoyl Methyl Not reported N/A Not reported

Key Observations:

Substituent Diversity: The target compound’s 4-benzylbenzamido group distinguishes it from analogs with electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenylamino in ) or heterocyclic substituents (e.g., benzothiazole in ). These variations influence electronic properties and binding interactions. The carbamoyl group at position 3 is conserved in some analogs (e.g., ), suggesting its role in hydrogen bonding or target recognition.

Ester Group Impact :

  • Ethyl esters (target compound) may confer different pharmacokinetic properties compared to methyl () or tert-butyl () esters, altering solubility and metabolic stability.

Synthetic Efficiency :

  • Yields for similar compounds range from 58% () to 83% (), with tert-butyl-protected derivatives showing higher efficiency, possibly due to steric protection during synthesis.

Biological Activity :

  • The antitubulin activity of the trimethoxyphenyl-substituted analog highlights the importance of electron-donating substituents in targeting microtubules. The target compound’s 4-benzylbenzamido group, being bulkier, may modulate selectivity for other biological targets.

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis typically involves:

  • Core Construction : Cyclization of thiophene and pyridine precursors to form the thieno[2,3-c]pyridine backbone. Reagents like malononitrile or cyanoacetate esters are often used for ring closure (e.g., as in ).
  • Functionalization : Sequential introduction of substituents (e.g., benzamido and carbamoyl groups) via nucleophilic substitution or coupling reactions. For example, sulfonyl chlorides or carbodiimide-mediated couplings are employed for amide bond formation .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection ( ).

Q. How is the compound structurally characterized?

  • X-ray Crystallography : Employ programs like SHELXL ( ) to resolve bond angles and stereochemistry. For example, used this method for a related compound.
  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., δ ~4.5 ppm for ester groups in ).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]+ peaks in ).

Q. What are the standard safety protocols for handling this compound?

  • Storage : Keep in dry, airtight containers at 2–8°C to prevent hydrolysis of the ester group ().
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid sparks or heat due to flammability risks ().

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/methanol aids in crystallization ( ).
  • Catalysis : Use morpholine or triethylamine to accelerate cyclization ( ).
  • Temperature Control : Maintain 70–80°C for cyclization steps to balance reaction rate and side-product formation ( ).

Q. How to resolve discrepancies in reported biological activity data?

  • Purity Validation : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity ( ).
  • Assay Variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and incubation times. For example, used nM concentrations for antitubulin assays, while others used μM ranges.
  • Structural Confirmation : Re-analyze stereochemistry via X-ray diffraction if activity diverges from analogs ( ).

Q. What strategies elucidate the compound’s mechanism of action?

  • Biochemical Assays : Measure tubulin polymerization inhibition (e.g., IC50 values via fluorescence-based assays, as in ).
  • Molecular Docking : Use software like AutoDock to predict binding to β-tubulin pockets, guided by structural data ( ).
  • Kinetic Studies : Determine binding constants (Ka) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replace benzyl with morpholine sulfonyl groups) and compare bioactivity ().
  • Pharmacophore Mapping : Identify critical moieties (e.g., carbamoyl group for apoptosis induction in ).
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity with IC50 values.

Q. What analytical methods validate stability under experimental conditions?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track ester hydrolysis by NMR ().

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to address?

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) vs. ethanol; DMSO often improves solubility for cell-based assays ( ).
  • Salt Formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility ().

Q. Divergent cytotoxicity results across studies: Possible causes?

  • Cell Line Variability : Use ATCC-validated lines (e.g., A549 vs. HeLa) and control for passage number.
  • Metabolic Interference : Check for cytochrome P450 interactions using liver microsome assays ().

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